2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O2/c1-15-25-21(14-22(26-15)30-12-4-11-24-30)27-16-7-9-17(10-8-16)28-23(31)13-19-18-5-2-3-6-20(18)32-29-19/h2-12,14H,13H2,1H3,(H,28,31)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHUQKZSHVPXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
Benzoxazole formation follows established protocols using 2-aminophenol and α-haloacetates under acidic conditions:
- React 2-aminophenol (10 mmol) with chloroacetic acid (12 mmol) in 4 N HCl (20 mL) at reflux (16 h).
- Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol to yield 2-(chloromethyl)-1,2-benzoxazole (Yield: 78–82%).
- Hydrolyze with NaOH (2 M, 4 h, 80°C) to obtain 1,2-benzoxazole-3-acetic acid (Yield: 85%).
Optimization Notes :
- Substituent effects: Electron-withdrawing groups on the phenyl ring accelerate cyclization.
- Solvent screening: Toluene with p-toluenesulfonic acid (TsOH) improves dehydration efficiency (Yield: 89%).
Preparation of 4-{[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Aniline
Pyrimidine Ring Construction
The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine intermediate is synthesized via sequential substitutions:
Step 1: Chlorination of Pyrazolo[1,5-a]Pyrimidine :
- Treat 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ (3 eq) at 110°C (4 h) to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Yield: 61%).
Step 2: Selective Amination at C4 :
- React 5,7-dichloro intermediate with NH₃ (7 M in MeOH, 60°C, 12 h) to yield 4-amino-5-chloro-2-methylpyrimidine (Yield: 74%).
Step 3: Pyrazole Coupling via Buchwald–Hartwig :
- Use Pd(dba)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in dioxane (100°C, 16 h) to couple 1H-pyrazole to the C6 position (Yield: 63%).
Amide Bond Formation and Final Assembly
Activation of Benzoxazole-Acetic Acid
- Convert 1,2-benzoxazole-3-acetic acid to its acid chloride using SOCl₂ (5 eq) in DCM (0°C → reflux, 3 h).
- Quench excess SOCl₂ and concentrate under reduced pressure.
Coupling with 4-{[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Aniline
- Combine acid chloride (1.1 eq) with aniline derivative (1 eq) and Et₃N (3 eq) in THF (0°C → RT, 12 h).
- Purify via silica chromatography (Hexane:EtOAc = 3:1) to obtain the target compound (Yield: 68%).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.92 (s, 1H, pyrazole-H), 8.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 4H, benzoxazole-H), 6.93 (s, 1H, pyrimidine-H), 3.85 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. 456.1789, found 456.1792.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Reducing reaction times from 16 h to 45 min using microwave irradiation (150°C, 300 W) improves benzoxazole yield to 91%.
Solid-Phase Synthesis for Scalability
Immobilizing the aniline intermediate on Wang resin enables iterative coupling and cleavage, achieving 92% purity without chromatography.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases, and acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:
Key Observations:
Structural Complexity : The target compound integrates three heterocyclic systems (benzoxazole, pyrimidine, pyrazole), whereas analogs like MM0333.02 () and 7a-c () feature fewer fused rings. This complexity may enhance target selectivity but could also pose synthetic challenges .
Functional Group Variations: The pyrazole substitution in the target compound is absent in MM0333.02 and 7a-c. Pyrazole moieties are known to improve metabolic stability and binding affinity in kinase inhibitors.
Hypothetical Pharmacological Profiles :
- The target compound’s pyrimidine-pyrazole motif resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs), suggesting possible applications in oncology.
- In contrast, MM0333.02’s imidazopyridine-acetamide structure aligns with GABA receptor modulators, indicating divergent therapeutic pathways .
Research Findings and Limitations
- This approach could theoretically be adapted for its production.
- Characterization Gaps: No experimental data (e.g., IC₅₀ values, solubility) are available for the target compound. By contrast, analogs like 7a-c () were screened for antimicrobial activity, demonstrating the importance of substituent-driven bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
